Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
CAS No.:
Cat. No.: VC17692919
Molecular Formula: C11H15ClO3
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClO3 |
|---|---|
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate |
| Standard InChI | InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | BSEQNTQIUUFVIA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(C2(O1)CC3CCC2CC3)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₅ClO₃, with a molecular weight of 230.69 g/mol. Its IUPAC name, methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate, reflects the spiro junction between the bicyclo[2.2.2]octane system and the oxirane ring. Key structural attributes include:
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Spirocyclic Core: The bicyclo[2.2.2]octane moiety imposes significant steric constraints, while the epoxide ring introduces electrophilic reactivity.
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Functional Groups: The chlorine substituent and methyl ester at the 3' position influence both synthetic accessibility and biological interactions .
Table 1: Molecular and Spectroscopic Data
Synthesis and Reaction Conditions
Synthetic Routes
The synthesis typically involves multi-step organic reactions, with epoxidation as a critical step . A common pathway includes:
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Formation of the Bicyclo[2.2.2]octane Core: Achieved via Diels-Alder cycloaddition or catalytic asymmetric methods .
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Epoxidation: Using peroxides or oxaziridines under controlled conditions to avoid steric hindrance.
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Functionalization: Introduction of the chlorine and methyl ester groups via nucleophilic substitution or esterification .
Table 2: Optimization of Epoxidation Conditions
| Reagent | Solvent | Temperature | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0°C → RT | 78 | High | |
| Dimethyldioxirane | Acetone | RT | 85 | Moderate |
Challenges in Synthesis
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Steric Hindrance: The bicyclo[2.2.2]octane framework complicates epoxide formation, necessitating bulky oxidants.
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Regioselectivity: Competing ring-opening reactions during functionalization require careful control of reaction kinetics .
Chemical Reactivity and Applications
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack, enabling diverse transformations:
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Acid-Catalyzed Hydrolysis: Yields vicinal diols, useful in polymer chemistry.
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Aminolysis: Forms β-amino alcohols, intermediates in drug synthesis .
Table 3: Regioselectivity in Ring-Opening Reactions
| Nucleophile | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O (H₂SO₄) | Reflux, 6 h | Vicinal diol | 92 | |
| Benzylamine | EtOH, RT, 12 h | N-Benzyl-β-amino alcohol | 88 |
Applications in Medicinal Chemistry
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